molecular formula C21H17ClFNO4S B4875305 Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B4875305
M. Wt: 433.9 g/mol
InChI Key: LAQTXRLPGHKQRO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a chlorophenyl group, a fluorophenoxy group, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction using 4-fluorophenol and a suitable leaving group.

    Formation of the Ethyl Ester: The ethyl ester group can be formed through esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

  • Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate
  • Ethyl 4-(4-chlorophenyl)-2-{[(4-bromophenoxy)acetyl]amino}thiophene-3-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[[2-(4-fluorophenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO4S/c1-2-27-21(26)19-17(13-3-5-14(22)6-4-13)12-29-20(19)24-18(25)11-28-16-9-7-15(23)8-10-16/h3-10,12H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQTXRLPGHKQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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